Pinacidil

Description

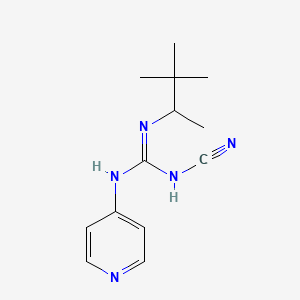

This compound is a cyanoguanidine drug that acts by opening ATP-sensitive potassium channels, leading to peripheral vasodilatation of arterioles and decreasing peripheral vascular resistance. The above processes result in reduced blood pressure. This drug has been discontinued by the FDA.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1989 and is indicated for hypertension.

A guanidine that opens POTASSIUM CHANNELS producing direct peripheral vasodilatation of the ARTERIOLES. It reduces BLOOD PRESSURE and peripheral resistance and produces fluid retention. (Martindale The Extra Pharmacopoeia, 31st ed)

See also: Guanfacine (related); Guanethidine (related).

Properties

IUPAC Name |

1-cyano-2-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylguanidine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5.H2O/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11;/h5-8,10H,1-4H3,(H2,15,16,17,18);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJCNBBHEVLGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60560-33-0 (anhydrous) | |

| Record name | Pinacidil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085371648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045682 | |

| Record name | Pinacidil monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49681802 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

85371-64-8 | |

| Record name | Guanidine, N-cyano-N′-4-pyridinyl-N′′-(1,2,2-trimethylpropyl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85371-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinacidil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085371648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinacidil monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pinacidil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINACIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B0ZZH8P2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Vascular Smooth Muscle Relaxant Effects of Pinacidil

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of Pinacidil, a potent vasodilator that acts by opening ATP-sensitive potassium (KATP) channels in vascular smooth muscle. We will delve into the molecular interactions, downstream signaling cascades, and the key experimental methodologies used to elucidate its function.

Part 1: The Foundation - Regulation of Vascular Smooth Muscle Tone

Vascular tone, the degree of constriction of a blood vessel, is primarily regulated by the intracellular calcium concentration ([Ca2+]i) within vascular smooth muscle cells (VSMCs). An increase in [Ca2+]i leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in muscle contraction and vasoconstriction. Conversely, a decrease in [Ca2+]i promotes relaxation and vasodilation.[1][2]

A key determinant of [Ca2+]i is the influx of extracellular calcium through voltage-gated calcium channels (VGCCs). The opening and closing of these channels are, in turn, governed by the membrane potential of the VSMC. Depolarization (a less negative membrane potential) opens VGCCs, increasing calcium influx, while hyperpolarization (a more negative membrane potential) closes them, reducing calcium influx.[1][3] Potassium (K+) channels play a crucial role in setting the resting membrane potential. The opening of K+ channels allows for the efflux of K+ ions down their electrochemical gradient, leading to hyperpolarization and vasodilation.[2][4][5][6]

Part 2: The Target - ATP-Sensitive Potassium (KATP) Channels

ATP-sensitive potassium (KATP) channels are a unique class of ion channels that link the metabolic state of a cell to its electrical activity.[1][3] These channels are hetero-octameric complexes composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[3][7][8]

In vascular smooth muscle, the predominant isoform is composed of Kir6.1 and SUR2B subunits.[8][9][10] The SUR subunit confers sensitivity to pharmacological agents, including a class of drugs known as potassium channel openers (KCOs), of which this compound is a prominent member.[3][7][11] KATP channels are inhibited by intracellular ATP and activated by nucleoside diphosphates like ADP. A decrease in the ATP/ADP ratio, as occurs during metabolic stress, opens these channels.[1][3]

Part 3: The Core Mechanism - this compound's Action on KATP Channels

This compound exerts its potent vasodilatory effect by directly targeting and opening the KATP channels in VSMCs.[3][4][5]

Molecular Interaction with the SUR2B Subunit

This compound, a cyanoguanidine derivative, acts as a selective agonist for the SUR2B subunit of the KATP channel.[9] Its binding to a specific site within the transmembrane domain of SUR2B stabilizes the channel in an open conformation.[12] This interaction increases the probability of the channel being open, leading to an enhanced K+ efflux.[6] this compound exhibits significantly higher affinity for the SUR2B isoform found in vascular smooth muscle compared to the SUR2A isoform in cardiac muscle and the SUR1 isoform in pancreatic beta-cells, contributing to its vascular selectivity.[9]

Membrane Hyperpolarization and Downstream Signaling

The opening of KATP channels by this compound leads to a cascade of events culminating in vasodilation:

-

Potassium Efflux and Hyperpolarization: The increased outward flow of K+ ions makes the cell's interior more negative, resulting in membrane hyperpolarization.[4][5][6]

-

Closure of Voltage-Gated Calcium Channels: The hyperpolarized state of the cell membrane leads to the closure of L-type voltage-gated calcium channels.[1][3]

-

Decreased Intracellular Calcium: The closure of VGCCs reduces the influx of extracellular Ca2+, leading to a decrease in the overall intracellular calcium concentration.[13][14][15]

-

Vascular Smooth Muscle Relaxation: The reduction in [Ca2+]i leads to the dephosphorylation of myosin light chains and the relaxation of the vascular smooth muscle, resulting in vasodilation.[3][5]

The following diagram illustrates the signaling pathway of this compound-induced vasodilation:

Caption: Signaling pathway of this compound-induced vasodilation.

Part 4: Experimental Validation - Key Methodologies

The mechanism of action of this compound has been elucidated through a variety of in vitro and in vivo experimental techniques.

Isometric Tension Studies

This technique directly measures the contractile force of isolated blood vessel segments in an organ bath, providing a functional assessment of vasodilation.

Experimental Protocol: Isometric Tension Recording

-

Tissue Preparation: Isolate a segment of a blood vessel (e.g., rat aorta or mesenteric artery) and cut it into rings of 2-3 mm in length.

-

Mounting: Mount the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 grams.

-

Pre-contraction: Induce a stable contraction using a vasoconstrictor agent such as phenylephrine or serotonin.

-

This compound Application: Once a stable contraction is achieved, add this compound in a cumulative concentration-dependent manner.

-

Data Acquisition: Record the changes in isometric tension using a force transducer connected to a data acquisition system.

-

Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

The following diagram illustrates the workflow for isometric tension studies:

Caption: Workflow for isometric tension studies.

Patch-Clamp Electrophysiology

This powerful technique allows for the direct measurement of ion channel activity in isolated VSMCs, providing definitive evidence of this compound's effect on KATP channels.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Isolation: Isolate single VSMCs from a blood vessel using enzymatic digestion.

-

Pipette Preparation: Fabricate glass micropipettes and fill them with an intracellular solution containing a high concentration of potassium.

-

Seal Formation: Form a high-resistance "giga-seal" between the micropipette tip and the membrane of a single VSMC.

-

Whole-Cell Configuration: Rupture the patch of membrane under the pipette tip to gain electrical access to the entire cell.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

This compound Application: Perfuse the cell with an extracellular solution containing this compound.

-

Current Recording: Record the resulting whole-cell potassium currents. An outward current indicates the efflux of K+ ions.

-

Blocker Confirmation: Confirm the identity of the current by applying a selective KATP channel blocker, such as glibenclamide, which should reverse the effect of this compound.[13][16]

Intracellular Calcium Measurement

Fluorescent calcium indicators are used to measure changes in [Ca2+]i in response to this compound.

Experimental Protocol: Fura-2 Calcium Imaging

-

Cell Loading: Load isolated VSMCs with a ratiometric calcium indicator dye, such as Fura-2 AM.

-

Stimulation: Stimulate the cells with a vasoconstrictor to increase [Ca2+]i.

-

This compound Application: Apply this compound to the stimulated cells.

-

Fluorescence Imaging: Excite the Fura-2 loaded cells at two different wavelengths (e.g., 340 nm and 380 nm) and measure the emitted fluorescence at a single wavelength (e.g., 510 nm).

-

Ratio Calculation: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.

-

Analysis: Observe the decrease in the fluorescence ratio upon this compound application, indicating a reduction in [Ca2+]i.[14][15]

Part 5: Quantitative Data Summary

The potency of this compound can vary depending on the vascular bed and the experimental conditions.

| Parameter | Value | Preparation | Reference |

| EC50 (Vasodilation) | 0.3 µM | Serotonin-contracted rat aortic strips | [17] |

| EC50 (Vasodilation) | 0.43 ± 0.09 µM | Phenylephrine-contracted cephalic veins | [18] |

| IC50 (Vasodilation) | 1.26 µM | Serotonin-preconstricted porcine coronary arteries | [16] |

| Dissociation Constant (Kd) | 135 nM | SUR2B | [9] |

| EC50 (KATP Channel Activation) | ~2 µM | SUR2B/Kir6.2 expressed in HEK293T cells | [7] |

Part 6: Concluding Remarks

This compound serves as a quintessential example of a potassium channel opener, with a well-defined mechanism of action centered on the activation of KATP channels in vascular smooth muscle. Its ability to induce hyperpolarization and subsequently reduce intracellular calcium levels makes it a potent vasodilator. The experimental methodologies detailed in this guide provide a robust framework for investigating the pharmacology of this compound and for the discovery and development of novel KCOs. Understanding these core principles is essential for researchers and drug development professionals working in the field of cardiovascular pharmacology.

References

- 1. ATP-sensitive potassium channels and vascular function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Functional roles of KATP channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasodilatation with this compound. Mode of action in rat resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by this compound and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KATP channel action in vascular tone regulation: from genetics to diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural identification of vasodilator binding sites on the SUR2 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytoplasmic calcium and the relaxation of canine coronary arterial smooth muscle produced by cromakalim, this compound and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modulation of intracellular calcium by potassium channel openers in vascular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound relaxes porcine and human coronary arteries by activating ATP-dependent potassium channels in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound-induced vascular relaxation: comparison to other vasodilators and to classical mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The relation between vascular relaxant and cardiac electrophysiological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Pinacidil: A Deep Dive into the Pharmacology of a Prototypical KATP Channel Opener

This technical guide provides an in-depth exploration of Pinacidil, a seminal compound in the field of pharmacology, renowned for its role as a potassium channel opener. Designed for researchers, scientists, and drug development professionals, this document elucidates the core molecular mechanisms, physiological ramifications, and essential experimental methodologies related to this compound's action on ATP-sensitive potassium (KATP) channels.

Introduction: Unveiling a Novel Mechanism of Vasodilation

This compound, a cyanoguanidine derivative, emerged as an important antihypertensive agent by introducing a novel mechanism of action: the direct opening of potassium channels in vascular smooth muscle.[1][2] Unlike previous vasodilators that targeted different pathways, this compound's ability to increase potassium efflux results in cell membrane hyperpolarization, leading to potent relaxation of arterioles and a subsequent reduction in blood pressure.[1][3][4] This guide dissects the intricate pharmacology of this compound, from its interaction with specific channel subunits to its systemic effects and its enduring value as a pharmacological tool.

The Molecular Basis of this compound's Action

The primary cellular target for this compound is the ATP-sensitive potassium (KATP) channel, a crucial regulator of cellular excitability in various tissues.

The KATP Channel: A Metabolic Sensor

KATP channels are hetero-octameric protein complexes composed of two distinct subunits:

-

Pore-forming inwardly rectifying potassium (Kir6.x) subunits: Four of these subunits (Kir6.1 or Kir6.2) assemble to form the central pore through which potassium ions flow.

-

Regulatory sulfonylurea receptor (SUR) subunits: Four SUR subunits (SUR1, SUR2A, or SUR2B) surround the Kir6.x core and confer sensitivity to nucleotides (ATP, ADP) and pharmacological agents.[5]

The tissue-specific expression of SUR isoforms dictates the channel's physiological role and pharmacological profile:

-

SUR1/Kir6.2: Predominantly found in pancreatic β-cells, regulating insulin secretion.[5]

-

SUR2A/Kir6.2: The primary isoform in cardiac and skeletal muscle.[5][6]

-

SUR2B/Kir6.x: The key isoform in vascular smooth muscle, this compound's main therapeutic target.[5][6][7]

These channels function as metabolic sensors, closing in the presence of high intracellular ATP and opening when the ATP/ADP ratio falls. This mechanism links the cell's metabolic state to its membrane potential.

This compound's Direct Interaction and Downstream Cascade

This compound's mechanism is a direct consequence of its interaction with the SUR subunit, with a pronounced selectivity for the SUR2B isoform found in vascular smooth muscle.[6][7] The (-) enantiomer of this compound is recognized as the more pharmacologically active form.[8]

The sequence of events following this compound binding is as follows:

-

Channel Activation: this compound binds to the SUR2B subunit, increasing the channel's open probability, even in the presence of inhibitory concentrations of ATP.[9][10]

-

Potassium Efflux: The open channel allows potassium ions (K+) to flow out of the cell, down their electrochemical gradient.[3][11]

-

Membrane Hyperpolarization: The loss of positive charge drives the cell's membrane potential to a more negative value (hyperpolarization).[1][3]

-

Inhibition of Calcium Influx: This hyperpolarization leads to the closure of voltage-gated L-type calcium channels (VGCCs), which are key regulators of smooth muscle contraction.[12]

-

Vasorelaxation: The resulting decrease in intracellular calcium concentration prevents the activation of the contractile machinery, causing profound relaxation of the vascular smooth muscle and vasodilation.[1][12]

Caption: Signaling pathway of this compound-induced vasorelaxation.

Systemic Pharmacodynamics and Physiological Effects

This compound's action on KATP channels translates into a distinct profile of physiological effects, primarily centered on the cardiovascular system.

Cardiovascular Effects

-

Potent Vasodilation: this compound is a powerful arteriolar vasodilator, leading to a significant decrease in total peripheral resistance.[1][13] In comparative studies, it has demonstrated greater potency than vasodilators like hydralazine and minoxidil.[14]

-

Hemodynamics: The primary hemodynamic consequences are a dose-dependent reduction in blood pressure and a reflex increase in heart rate and cardiac output to compensate for the drop in peripheral resistance.[1][13][15]

-

Cardiac Electrophysiology: By activating KATP channels (SUR2A) in cardiomyocytes, this compound shortens the action potential duration (APD).[10][16] While this can be cardioprotective in ischemic conditions, it can also create a substrate for arrhythmias, particularly in settings of hypoxia or low extracellular potassium.[17][18][19]

Table 1: Comparative Hemodynamic Effects of Intravenous this compound in Humans

| Parameter | Pre-infusion (Mean ± SEM) | 10 min Post-infusion (Mean ± SEM) | Change |

| Mean Arterial Pressure | 94 ± 3 mmHg | 74 ± 3 mmHg | ↓ 21% |

| Heart Rate | 75 ± 4 bpm | 106 ± 7 bpm | ↑ 41% |

| Cardiac Index | 3.2 ± 0.2 L/min/m² | 4.0 ± 0.2 L/min/m² | ↑ 25% |

| Systemic Vascular Resistance | 16 ± 1 units | 10 ± 1 units | ↓ 37.5% |

| (Data synthesized from a study on normotensive patients receiving 0.2 mg/kg IV this compound)[13] |

Effects on Insulin Secretion

The presence of KATP channels in pancreatic β-cells raises important questions about this compound's effect on glucose homeostasis.

-

In Vitro Findings: Studies on isolated pancreatic islets show that this compound can open β-cell KATP channels, leading to hyperpolarization and a subsequent inhibition of glucose-stimulated insulin release.[20]

-

In Vivo Reality: In human studies, however, therapeutic doses of this compound do not cause a clinically significant deterioration of insulin secretion or glucose tolerance.[21][22] This discrepancy is likely due to counter-regulatory mechanisms. One prominent hypothesis suggests that the vasodilatory effect of this compound triggers a reflex activation of the sympathetic nervous system, which can independently influence insulin release, potentially masking or opposing a direct inhibitory effect on the β-cell.[23]

Key Experimental Protocols for Investigating this compound

The study of this compound and similar compounds relies on robust in vitro and in vivo methodologies.

Protocol 1: Electrophysiological Analysis via Patch-Clamp

This technique provides direct evidence of this compound's effect on ion channel activity at the single-cell level.

Objective: To measure the effect of this compound on KATP channel currents in isolated vascular smooth muscle cells or cardiomyocytes.

Methodology: Inside-Out Patch Configuration

-

Cell Isolation: Isolate single cells from the target tissue (e.g., rat mesenteric artery or guinea pig ventricle) using enzymatic digestion.

-

Pipette Preparation: Fabricate glass micropipettes and fill with an external solution (e.g., high K+ solution to set the K+ equilibrium potential near 0 mV).

-

Seal Formation: Form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Patch Excision: Retract the pipette to excise a small patch of membrane, with the intracellular surface now facing the bath solution (inside-out).

-

Baseline Recording: Perfuse the patch with an internal solution containing an inhibitory concentration of ATP (e.g., 1 mM) to ensure KATP channels are closed at baseline. Record any channel activity.

-

This compound Application: Perfuse the patch with the same internal solution now containing this compound (e.g., 10-100 µM).

-

Data Acquisition: Record single-channel currents at a fixed holding potential (e.g., -40 mV).[24]

-

Analysis: Measure the change in channel open probability (NPo) before and after this compound application. Confirm channel identity by applying a known KATP channel blocker like Glibenclamide, which should abolish the this compound-induced activity.[9][10]

Caption: Workflow for inside-out patch-clamp analysis of this compound.

Protocol 2: Vascular Reactivity Assessment via Wire Myography

This method assesses the functional consequence of this compound's action—smooth muscle relaxation—in an isolated tissue preparation.

Objective: To determine the concentration-response relationship for this compound-induced relaxation of pre-constricted arterial segments.

Methodology:

-

Tissue Dissection: Isolate a segment of a resistance artery (e.g., rat thoracic aorta) and cut it into 2-3 mm rings.

-

Mounting: Mount the arterial ring in a wire myograph chamber between two stainless steel wires. One wire is fixed, and the other is connected to a force transducer.

-

Equilibration: Submerge the ring in a physiological salt solution (e.g., Krebs-Henseleit buffer), aerate with 95% O2 / 5% CO2, and maintain at 37°C. Allow it to equilibrate under a baseline tension.

-

Pre-contraction: Contract the vessel with a submaximal concentration of a vasoconstrictor agonist, such as Norepinephrine or Serotonin (e.g., 1 µM).[14] Wait for the contraction to reach a stable plateau.

-

Cumulative Dosing: Add this compound to the bath in a cumulative, log-incremental fashion (e.g., 1 nM to 100 µM).[11][12] Allow the tissue to reach a steady-state response at each concentration before adding the next.

-

Data Recording: Continuously record the isometric tension throughout the experiment.

-

Analysis: Express the relaxation at each this compound concentration as a percentage of the initial pre-contraction tension. Plot the concentration-response curve and calculate the EC50 (the concentration producing 50% of the maximal relaxation).

References

- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: history, basic pharmacology, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vasodilatation with this compound. Mode of action in rat resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacology of potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonylurea receptor-dependent and -independent pathways mediate vasodilation induced by ATP-sensitive K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound. Preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of ATP-sensitive K channels in heart cells by this compound: dependence on ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interrelation between this compound and intracellular ATP concentrations on activation of the ATP-sensitive K+ current in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acute haemodynamic effects of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound-induced vascular relaxation: comparison to other vasodilators and to classical mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of this compound on blood pressure, plasma catecholamines and plasma renin activity in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of this compound on the electrophysiological properties in guinea-pig papillary muscle and rabbit sino-atrial node - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Actions of this compound at a reduced potassium concentration: a direct cardiac effect possibly involving the ATP-dependent potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of KATP channel openers diazoxide and this compound in coronary-perfused atria and ventricles from failing and non-failing human hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound-induced electrical heterogeneity and extrasystolic activity in canine ventricular tissues. Does activation of ATP-regulated potassium current promote phase 2 reentry? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound inhibits insulin release by increasing K+ outflow from pancreatic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. No deterioration of insulin secretion by the potassium channel opener this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Lack of effect of the vasodilator this compound on insulin secretion in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Phentolamine precludes inhibitory effect of the K+ channel opener this compound on insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Diverse effects of this compound on KATP channels in mouse skeletal muscle in the presence of different nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Pinacidil

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Paradigm in Vasodilation

Pinacidil (N-cyano-N'-pyridin-4-yl-N''-(1,2,2-trimethylpropyl)guanidine) emerged from a dedicated search for novel antihypertensive agents, ultimately defining a new class of drugs known as potassium channel openers.[1][2] Unlike previous vasodilators that targeted mechanisms like calcium channels or adrenergic receptors, this compound's unique mode of action involves the direct opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[3][4] This action leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the muscle tissue, resulting in vasodilation and a reduction in blood pressure.[1][4] This guide provides a detailed exploration of the scientific journey behind this compound, from its conceptual discovery and rational synthesis to its fundamental mechanism of action.

Part 1: The Discovery of a Novel Antihypertensive

The development of this compound was not a serendipitous event but the result of systematic pharmacological screening and chemical modification. Initial research focused on a class of compounds known as pyridylthioureas, which showed promising antihypertensive effects.[2]

Causality Behind Experimental Choices: Researchers hypothesized that modifying the core structure could enhance potency and refine the pharmacological profile. Structure-activity relationship (SAR) studies indicated that replacing the thiourea functional group with a N-cyanoguanidine moiety led to a significant increase in activity.[2] This strategic substitution was a pivotal moment, leading directly to the synthesis of the compound designated P 1134, later named this compound.[4] Preclinical trials in hypertensive animal models confirmed its dose-dependent efficacy in lowering blood pressure, validating the chemical modifications and establishing its potential as a therapeutic agent.[2][4]

Further investigations revealed that this compound possesses an asymmetrical carbon atom, meaning it exists as two enantiomers. Subsequent studies demonstrated that the (-) enantiomer is the more pharmacologically active form both in vitro and in vivo.[4]

Part 2: Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that relies on the careful orchestration of specific chemical reactions. The most common synthetic route involves the condensation of key intermediates to form the final cyanoguanidine structure.[5]

Synthesis Workflow Diagram

Caption: A multi-step workflow for the chemical synthesis of this compound.

Detailed Experimental Protocol

Step 1: Formation of the Thiourea Intermediate

-

Reaction: Condensation of 4-isothiocyanotopyridine with 3,3-dimethyl-2-butanamine.

-

Rationale: This step joins the two primary structural components of the final molecule. The highly reactive isothiocyanate group readily undergoes nucleophilic attack by the amine group of the bulky alkylamine, forming a stable thiourea linkage.

-

Methodology:

-

Dissolve 3,3-dimethyl-2-butanamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add 4-isothiocyanotopyridine (1.0 eq) to the solution portion-wise at room temperature while stirring.

-

The reaction is typically exothermic. Maintain the temperature with a water bath if necessary.

-

Stir the reaction mixture for 2-4 hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product, a thiourea derivative, can often be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.

-

Step 2: Formation of the Unsymmetrical Carbodiimide

-

Reaction: Desulfurization of the thiourea intermediate to form a carbodiimide.

-

Rationale: This is a critical conversion step. A mixture of triphenylphosphine and carbon tetrachloride in the presence of a base like triethylamine acts as a desulfurizing agent. The triphenylphosphine has a high affinity for sulfur, forming triphenylphosphine sulfide as a byproduct and facilitating the formation of the highly reactive carbodiimide functional group.

-

Methodology:

-

Suspend the thiourea intermediate (1.0 eq) in an anhydrous solvent like carbon tetrachloride.

-

Add triphenylphosphine (1.1 eq) and triethylamine (1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC.

-

After cooling, the triethylamine hydrochloride salt can be removed by filtration.

-

The solvent is evaporated, and the crude carbodiimide product is typically purified by column chromatography.

-

Step 3: Formation of this compound (Cyanoguanidine)

-

Reaction: Addition of cyanamide to the unsymmetrical carbodiimide.

-

Rationale: The final step involves the nucleophilic addition of cyanamide to the electrophilic carbon of the carbodiimide. This reaction forms the stable N-cyanoguanidine core of the this compound molecule.

-

Methodology:

-

Dissolve the purified carbodiimide (1.0 eq) in a polar aprotic solvent such as acetonitrile.

-

Add cyanamide (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting carbodiimide is consumed.

-

Remove the solvent under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure this compound.

-

Part 3: Mechanism of Action at the Molecular Level

This compound exerts its vasodilatory effects by directly targeting and activating ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells.[3][6] These channels are complex proteins composed of two main subunits: a pore-forming inwardly rectifying potassium channel (Kir6.x) and a regulatory sulfonylurea receptor (SUR).

The Signaling Cascade:

-

Binding: this compound binds to a specific site on the SUR subunit of the K-ATP channel.

-

Channel Opening: This binding event increases the probability of the channel being in an open state.[6]

-

Potassium Efflux: With the channel open, potassium ions (K+) flow out of the cell, down their electrochemical gradient.[4]

-

Hyperpolarization: The loss of positive charge from within the cell causes the cell membrane potential to become more negative, a state known as hyperpolarization.[1][4]

-

Inhibition of Calcium Influx: Hyperpolarization makes it more difficult for voltage-gated calcium channels (VGCCs) to open in response to depolarizing stimuli. This reduces the influx of calcium ions (Ca2+) into the cell.[4]

-

Smooth Muscle Relaxation: Since intracellular calcium is the primary trigger for smooth muscle contraction, the reduced calcium concentration leads to relaxation of the vascular smooth muscle.

-

Vasodilation: The collective relaxation of smooth muscle cells in the walls of arterioles results in vasodilation, increasing the diameter of the blood vessels and thereby reducing peripheral resistance and lowering blood pressure.[1]

Signaling Pathway Diagram

Caption: The molecular signaling pathway of this compound-induced vasodilation.

Part 4: Structure-Activity Relationship (SAR) and Analogs

The cyanoguanidine moiety is crucial for the potassium channel opening activity of this compound.[7] SAR studies have explored modifications to both the pyridine ring and the bulky alkyl group to optimize potency and selectivity.

| Compound | Modification | Relative Potency (Antihypertensive) | Key Insight |

| This compound | N/A (Parent Compound) | 1x | The combination of the 4-pyridyl and 1,2,2-trimethylpropyl groups provides a strong baseline activity.[8] |

| P1075 | Replacement of the tert-butyl group with a bulkier adamantyl-like group | >10x | Demonstrates that the size and conformation of the alkyl substituent significantly impact potency.[8] |

| 3-pyridyl analog | Isomeric change from 4-pyridyl to 3-pyridyl | <0.1x | Shows that the position of the nitrogen in the pyridine ring is critical for receptor interaction and activity.[8] |

These studies underscore the precise structural requirements for effective interaction with the K-ATP channel and have guided the development of other potassium channel openers.[7]

Conclusion

This compound stands as a landmark achievement in cardiovascular pharmacology. Its discovery, born from methodical chemical exploration, opened up a new therapeutic avenue for the treatment of hypertension.[1][2] The synthesis of this compound is a classic example of medicinal chemistry, where functional groups are strategically manipulated to achieve a desired biological effect. Its mechanism, the opening of K-ATP channels, provided profound insights into the fundamental physiological processes governing vascular tone. The principles learned from the development of this compound continue to influence the design and discovery of novel ion channel modulators for a variety of diseases.

References

- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: history, basic pharmacology, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound. Preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Diverse effects of this compound on KATP channels in mouse skeletal muscle in the presence of different nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cardiac electrophysiological effects of this compound and related pyridylcyanoguanidines: relationship to antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Pinacidil: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth technical overview of Pinacidil, a cyanoguanidine compound renowned for its potent activity as an ATP-sensitive potassium (K-ATP) channel opener. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, mechanism of action, experimental applications, and analytical methodologies pertinent to the study and utilization of this compound.

Core Chemical and Physical Properties

This compound is a well-characterized small molecule with distinct physicochemical properties that are crucial for its biological activity and experimental handling. The compound exists in both anhydrous and monohydrate forms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Form | CAS Number |

| CAS Number | 60560-33-0 | Anhydrous | [1][2][3] |

| 85371-64-8 | Monohydrate | [2][4] | |

| Molecular Formula | C₁₃H₁₉N₅ | Anhydrous | [1][2] |

| C₁₃H₁₉N₅·H₂O | Monohydrate | [4] | |

| Molecular Weight | 245.32 g/mol | Anhydrous | [1][2] |

| 263.34 g/mol | Monohydrate | [4] | |

| IUPAC Name | N-cyano-N'-pyridin-4-yl-N''-(1,2,2-trimethylpropyl)guanidine | - | [2] |

| Melting Point | 164-165 °C | Monohydrate | |

| Appearance | Crystalline solid | Monohydrate | [4] |

| UV Maximum (λmax) | 258 nm | Monohydrate | [4] |

Solubility and Storage

This compound is a hydrophobic compound, and its solubility is a critical consideration for in vitro and in vivo experimental design.[5]

Table 2: Solubility Data for this compound Monohydrate

| Solvent | Solubility |

| Ethanol | ~20 mg/mL |

| DMSO | ~10 mg/mL |

| DMF | ~15 mg/mL |

| DMF:PBS (pH 7.2) (1:8) | ~0.1 mg/mL |

Data sourced from Cayman Chemical product information sheet.[4]

For in vivo studies, this compound can be prepared by first dissolving it in an organic solvent like DMSO and then creating a vehicle formulation, for instance, with PEG300, Tween-80, and saline.[3] It is recommended to prepare fresh aqueous solutions for daily use.[3][4]

Storage and Stability : For long-term use, this compound should be stored as a solid at -20°C, where it is stable for at least four years.[4][6][7] Stock solutions in organic solvents should be stored at -80°C.[1]

Mechanism of Action: A Potent K-ATP Channel Opener

This compound exerts its primary pharmacological effect as a potent activator of ATP-sensitive potassium (K-ATP) channels.[3] These channels are crucial regulators of cellular excitability and are found in various tissues, including vascular smooth muscle, cardiac muscle, and pancreatic β-cells.

The K-ATP channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.x) subunits that form the ion-conducting pore, and four regulatory sulfonylurea receptor (SURx) subunits.[8] The specific subunit composition varies between tissues, conferring different pharmacological properties.

This compound's vasodilatory effects are primarily mediated through its interaction with K-ATP channels in vascular smooth muscle cells, which are predominantly composed of Kir6.1 and SUR2B subunits.[8][9][10]

The binding of this compound to the SUR2B subunit induces a conformational change in the channel complex, leading to an increase in the channel's open probability.[9][10] This results in an efflux of potassium ions (K⁺) from the cell, following the electrochemical gradient.[3] The loss of positive charge leads to hyperpolarization of the cell membrane.[11][12] This hyperpolarization closes voltage-gated calcium channels (VGCCs), reducing the influx of extracellular calcium (Ca²⁺). The subsequent decrease in intracellular Ca²⁺ concentration leads to the relaxation of the vascular smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance and blood pressure.[13]

Some studies suggest that this compound's action may also involve the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway, further contributing to its effects on ion channels like the Na⁺/Ca²⁺ exchanger in cardiac myocytes.[14]

Caption: Mechanism of this compound-induced vasodilation.

Synthesis and Chemical Synthesis

The synthesis of this compound can be achieved through a multi-step process. A common route involves the condensation of 4-isothiocyanotopyridine with 3,3-dimethyl-2-butanamine to form a thiourea intermediate.[2] This intermediate is then treated with triphenylphosphine, carbon tetrachloride, and triethylamine to yield an unsymmetrical carbodiimide. Finally, the addition of cyanamide affords this compound.[2]

Caption: Simplified synthetic pathway for this compound.

Experimental Protocols and Applications

This compound is a valuable tool in cardiovascular research and beyond. Its ability to selectively open K-ATP channels allows for the investigation of their role in various physiological and pathophysiological processes.

In Vitro Vasorelaxation Assay in Rat Aortic Rings

This protocol outlines a standard method to assess the vasorelaxant properties of this compound.

Objective: To determine the concentration-dependent vasorelaxant effect of this compound on pre-contracted rat aortic rings.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

-

Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the rat and excise the thoracic aorta.

-

Clean the aorta of adherent connective and fatty tissues and cut it into rings of 2-3 mm in length.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

-

Induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to check for tissue viability. Wash out the KCl and allow the rings to return to baseline.

-

-

Pre-contraction:

-

Contract the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (e.g., 1 µM) or KCl (e.g., 20 mM).[15]

-

Allow the contraction to reach a stable plateau.

-

-

Cumulative Concentration-Response Curve:

-

Once a stable contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 0.1 µM to 100 µM).[3]

-

Allow the response to stabilize at each concentration before adding the next.

-

-

Data Analysis:

-

Record the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the concentration-response curve and calculate the IC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).

-

Other Research Applications

-

Cardioprotection: Investigating the protective effects of this compound against ischemia-reperfusion injury in cardiac models.

-

Neuroscience: Studying the role of K-ATP channels in neurovascular coupling, neuroprotection, and conditions like epilepsy.[10]

-

Metabolic Research: Examining the influence of K-ATP channel modulation on insulin secretion from pancreatic β-cells.

Analytical Methodologies

Accurate quantification of this compound in biological matrices and pharmaceutical formulations is essential for research and development. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a commonly employed method.

Table 3: General Parameters for HPLC-UV Analysis of this compound

| Parameter | Typical Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol) |

| Detection Wavelength | 258 nm (λmax of this compound) |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Sample Preparation | Protein precipitation or solid-phase extraction for biological samples |

Note: Method parameters should be optimized and validated for the specific application and matrix.

Toxicology and Safety Profile

This compound is considered hazardous and should be handled with appropriate personal protective equipment.

-

Acute Toxicity: Harmful if swallowed.[16]

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[16]

-

GHS Hazard Statements: H302, H315, H319, H335.[16]

In clinical use as an antihypertensive, side effects are typically related to its vasodilator activity and can include headache, edema, palpitations, and tachycardia.[13]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. ahajournals.org [ahajournals.org]

- 6. usbio.net [usbio.net]

- 7. caymanchem.com [caymanchem.com]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Sulfonylurea receptor-dependent and -independent pathways mediate vasodilation induced by ATP-sensitive K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound. Preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vasodilatation with this compound. Mode of action in rat resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Age-dependence of the effects of this compound on rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | C13H21N5O | CID 55329 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In-Vitro Studies on the Mode of Action of Pinacidil

Abstract: This technical guide provides a comprehensive overview of the in-vitro methodologies used to elucidate the mode of action of Pinacidil, a potent vasodilator that functions by opening ATP-sensitive potassium (KATP) channels. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular pharmacology of KATP channels and presents detailed, field-proven protocols for the core experimental techniques required to characterize this compound's effects. We will explore the causality behind experimental choices, focusing on patch-clamp electrophysiology and non-radioactive rubidium efflux assays as primary investigative tools. The guide synthesizes data into comparative tables and visual diagrams to provide a clear, authoritative framework for studying this compound and other potassium channel openers.

Introduction: this compound and the KATP Channel

This compound is a well-characterized antihypertensive agent whose therapeutic effect—the relaxation of vascular smooth muscle—stems from its activity as a potassium channel opener (KCO).[1][2] Specifically, this compound targets ATP-sensitive potassium (KATP) channels, a unique class of ion channels that couple the metabolic state of a cell to its electrical excitability.[3][4] By opening these channels, this compound increases potassium (K+) efflux from the cell, leading to membrane hyperpolarization.[2][5] This change in membrane potential causes the closure of voltage-gated calcium channels, reducing intracellular calcium concentration and ultimately leading to vasodilation.[1] Understanding the precise in-vitro mode of action is critical for the development of next-generation KCOs with improved tissue selectivity and therapeutic profiles.

The KATP Channel: Molecular Architecture and Gating

To study this compound, one must first understand its target. KATP channels are hetero-octameric protein complexes formed by two distinct subunits:

-

Pore-Forming Subunit (Kir6.x): Four inwardly rectifying potassium channel subunits (Kir6.1 or Kir6.2) assemble to form the central pore through which potassium ions flow.[6] The Kir6.x subunit contains the binding site for ATP; when ATP binds, the channel is inhibited (closed).[3]

-

Regulatory Subunit (SURx): Each Kir6.x subunit is associated with a regulatory sulfonylurea receptor (SUR1, SUR2A, or SUR2B).[6] The SUR subunit is the primary target for sulfonylurea drugs (like glibenclamide, an inhibitor) and potassium channel openers like this compound.[5] It also confers sensitivity to intracellular nucleotides like Mg-ADP, which stimulates channel activity.[4][7]

The specific combination of Kir6.x and SURx subunits determines the channel's tissue distribution and pharmacological properties. For instance, channels in vascular smooth muscle are typically composed of Kir6.1/SUR2B, while those in cardiac muscle are Kir6.2/SUR2A.[3][8][9] this compound shows a preference for channels containing the SUR2B subunit, which is predominantly found in vascular smooth muscle.[5][9][10]

Core In-Vitro Methodologies for Assessing this compound's Action

Characterizing the interaction of this compound with KATP channels requires a multi-faceted approach. Electrophysiology provides direct, high-fidelity measurement of channel activity, while ion flux assays offer a functional, higher-throughput alternative.

Electrophysiology: The Gold Standard for Channel Characterization

3.1.1 Principle of Patch-Clamp The patch-clamp technique is a powerful electrophysiological method that allows for the recording of ionic currents through single or multiple ion channels in a patch of cell membrane.[11][12] For studying this compound, the whole-cell voltage-clamp configuration is most common.[13][14] In this setup, a glass micropipette forms a tight, high-resistance seal with the cell membrane. Mild suction is then applied to rupture the membrane patch, granting the electrode electrical access to the entire cell interior.[13] This allows the experimenter to "clamp" the membrane voltage at a set potential and measure the resulting currents flowing across the entire cell membrane, providing a direct readout of net KATP channel activity.

3.1.2 Detailed Protocol: Whole-Cell Voltage Clamp Measurement of this compound-Activated KATP Currents This protocol is designed for a cell line (e.g., HEK293) stably expressing the KATP channel of interest, such as Kir6.1/SUR2B.[8][15]

A. Required Reagents and Solutions:

-

External (Bath) Solution (in mM): 140 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES. Adjusted to pH 7.4 with KOH. Rationale: The high external K+ concentration sets the K+ equilibrium potential near 0 mV, allowing for the measurement of outward currents at positive potentials.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 3 MgATP. Adjusted to pH 7.2 with KOH. Rationale: EGTA chelates free calcium to prevent activation of Ca²⁺-activated channels. A sub-maximal inhibitory concentration of MgATP is included to keep basal KATP activity low, allowing for clear observation of activation by this compound.[7]

-

Cell Culture: HEK293 cells transfected with Kir6.1 and SUR2B subunits, plated on glass coverslips.

-

Test Compounds: this compound stock solution (e.g., 10 mM in DMSO), Glibenclamide stock solution (e.g., 10 mM in DMSO).

B. Equipment:

-

Patch-clamp amplifier and digitizer

-

Inverted microscope with manipulators

-

Glass capillary puller and microforge

-

Perfusion system

C. Step-by-Step Procedure:

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[13]

-

Cell Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage and begin perfusion with the external solution.

-

Obtaining a Seal: Under visual guidance, carefully approach a target cell with the pipette tip. Apply slight positive pressure. Once the tip touches the cell membrane, release the pressure and apply gentle negative suction to form a high-resistance "giga-seal" (>1 GΩ).

-

Establishing Whole-Cell Configuration: After a stable giga-seal is formed, apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip. This establishes the whole-cell configuration.

-

Baseline Recording: Clamp the cell at a holding potential of -75 mV. Apply a voltage-ramp protocol (e.g., ramp from -120 mV to +120 mV over 2 seconds) every 20 seconds to measure the current-voltage (I-V) relationship.[8] Record a stable baseline current for 2-3 minutes.

-

Compound Application: Switch the perfusion system to the external solution containing the desired concentration of this compound (e.g., 10 µM). Continue recording using the same voltage-ramp protocol. A significant increase in outward current indicates the opening of KATP channels.[15]

-

Dose-Response Analysis: To determine the EC₅₀, apply increasing concentrations of this compound sequentially, allowing the current to reach a steady state at each concentration.

-

Validation with Inhibitor: Following activation with this compound, apply a known KATP channel blocker like Glibenclamide (e.g., 10 µM) to confirm that the observed current is indeed mediated by KATP channels. The current should be significantly inhibited.[6][16]

Functional Ion Flux Assays: A Higher-Throughput Approach

3.2.1 Principle of Rubidium Efflux Assay While electrophysiology offers unparalleled detail, its throughput is low. For screening compounds or performing detailed dose-response studies, ion flux assays are more efficient. Since Rubidium (Rb+) is similar in size and charge to K+, it can pass through open potassium channels.[17][18] The non-radioactive Rb+ efflux assay uses this principle to measure KATP channel activity.[19] Cells are first loaded with Rb+. Subsequently, the medium is replaced with a buffer containing test compounds (like this compound), and the amount of Rb+ that exits the cell into the supernatant over time is measured using Flame Atomic Absorption Spectrometry (Flame-AAS).[17][18][20] An increase in Rb+ efflux corresponds to an increase in KATP channel opening.

3.2.2 Detailed Protocol: Non-Radioactive Rubidium Efflux Assay This protocol is adapted for a 96-well plate format, suitable for screening.[21]

A. Required Reagents and Solutions:

-

Cell Culture: HEK293 cells expressing Kir6.1/SUR2B, grown to confluence in a 96-well plate.

-

Loading Buffer (in mM): 140 RbCl, 5 Glucose, 10 HEPES, 2 CaCl₂, 1 MgCl₂. Adjusted to pH 7.4.

-

Wash Buffer (in mM): Standard physiological salt solution without Rb+ or K+.

-

Stimulation Buffer (in mM): 140 NaCl, 5 KCl, 5 Glucose, 10 HEPES, 2 CaCl₂, 1 MgCl₂. Adjusted to pH 7.4. Rationale: The physiological K+ concentration provides a driving force for Rb+ to exit the cell through open channels.

-

Test Compounds: Serial dilutions of this compound and control compounds (e.g., vehicle, glibenclamide) prepared in Stimulation Buffer.

-

Lysis Buffer: 0.1% Triton X-100 in deionized water.

B. Equipment:

-

96-well plate compatible Flame Atomic Absorption Spectrometer (AAS).

-

Multichannel pipettes or automated liquid handler.

-

Cell culture incubator.

C. Step-by-Step Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and grow until they form a confluent monolayer.

-

Rb+ Loading: Aspirate the culture medium and wash the cells once with Wash Buffer. Add 100 µL of Loading Buffer to each well and incubate for 2-4 hours at 37°C. This allows the cells to accumulate Rb+.

-

Washing: Carefully aspirate the Loading Buffer. Wash the cell monolayer 4-5 times with 200 µL of ice-cold Wash Buffer to remove all extracellular Rb+. Rationale: Thorough washing is critical to minimize background signal and achieve a good signal-to-noise ratio.

-

Stimulation: Add 100 µL of Stimulation Buffer containing the appropriate concentration of this compound (or control compounds) to each well. Incubate for a defined period (e.g., 10-30 minutes) at room temperature.

-

Sample Collection: After incubation, carefully transfer the supernatant (which contains the effluxed Rb+) from each well to a new 96-well plate for analysis.

-

Cell Lysis: Add 100 µL of Lysis Buffer to the original cell plate. This releases the Rb+ remaining inside the cells.

-

Quantification by AAS: Measure the Rb+ concentration in both the supernatant plate and the lysate plate using a Flame-AAS instrument calibrated with Rb+ standards.

-

Data Calculation: Calculate the percentage of Rb+ efflux for each well using the formula: % Efflux = [Rb+_supernatant / (Rb+_supernatant + Rb+_lysate)] * 100

Data Interpretation and Expected Outcomes

Analyzing Electrophysiological Data

The primary output is a current measurement (in picoamperes, pA). This compound application should result in a dose-dependent increase in outward current at positive potentials. By plotting the normalized current increase against the log of this compound concentration, a sigmoidal dose-response curve can be generated to calculate the EC₅₀ (half-maximal effective concentration).

Analyzing Ion Flux Data

The primary output is the percentage of Rb+ efflux. A dose-response curve can be generated by plotting % Efflux against the log of this compound concentration. This allows for the calculation of an EC₅₀ value, which should be comparable to that obtained from electrophysiology.

Comparative Efficacy of this compound

This compound's efficacy can vary depending on the specific SUR subunit present in the KATP channel complex. Studies have shown that this compound is similarly potent on channels containing either SUR2A or SUR2B subunits.

Table 1: Representative EC₅₀ Values for this compound on Cloned KATP Channels

| Channel Composition | Expression System | Assay Method | This compound EC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Kir6.2 / SUR2B | HEK293T Cells | Whole-Cell Patch Clamp | ~2 µM | [6][22] |

| Kir6.2 / SUR2A | HEK293T Cells | Whole-Cell Patch Clamp | ~10 µM | [6][22] |

| Kir6.1 / SUR2B | T-Rex-HEK293 Cells | Thallium Flux Assay | 7.3 µM |[23] |

Mechanistic Insights and Visualization

Signaling Pathway of this compound-Induced Vasodilation

The sequence of events from this compound binding to smooth muscle relaxation can be visualized as a clear signaling cascade.

Experimental Workflow Comparison

The workflows for electrophysiology and ion flux assays are distinct, reflecting their respective strengths in detail versus throughput.

Conclusion

The in-vitro characterization of this compound's mode of action relies on a robust set of well-established techniques. Patch-clamp electrophysiology provides definitive, high-resolution evidence of KATP channel opening, while non-radioactive rubidium efflux assays offer a scalable method for determining functional potency and conducting structure-activity relationship studies. By employing these self-validating protocols, researchers can accurately quantify the effects of this compound and similar KCOs on specific KATP channel subtypes. This foundational knowledge is essential for the rational design of novel therapeutics targeting the cardiovascular system and other tissues where KATP channels play a critical physiological role.

References

- 1. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vasodilatation with this compound. Mode of action in rat resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KATP Channels in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diverse effects of this compound on KATP channels in mouse skeletal muscle in the presence of different nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by this compound and nicorandil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of ATP-sensitive K channels in heart cells by this compound: dependence on ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Automated patch clamp analysis of heterologously expressed Kir6.2/SUR1 and Kir6.1/SUR2B KATP currents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. K(ATP) channel expression and pharmacological in vivo and in vitro studies of the K(ATP) channel blocker PNU-37883A in rat middle meningeal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential response of K(ATP) channels containing SUR2A or SUR2B subunits to nucleotides and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 14. homepages.gac.edu [homepages.gac.edu]

- 15. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of this compound on K+ channels in human coronary artery vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nonradioactive rubidium ion efflux assay and its applications in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Validation of an atomic absorption rubidium ion efflux assay for KCNQ/M-channels using the ion Channel Reader 8000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by this compound and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery and Characterization of VU0542270, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Investigations of Pinacidil Enantiomers: A Technical Guide for Drug Development Professionals

Abstract

Pinacidil, a potent vasodilator, has been a cornerstone in the study of ATP-sensitive potassium (KATP) channels. Its therapeutic effects are primarily attributed to the opening of these channels in vascular smooth muscle, leading to hyperpolarization and relaxation. As a chiral molecule, this compound exists as two enantiomers, (+) and (-), which exhibit marked differences in their pharmacological profiles. This technical guide provides an in-depth exploration of the preclinical investigations of this compound enantiomers, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the stereoselective pharmacology, mechanism of action, and key preclinical experimental designs, underscoring the critical importance of enantiomeric purity in drug development.

Introduction: The Significance of Chirality in this compound's Action

This compound, chemically known as N"-cyano-N-4-pyridyl-N'-1,2,2-trimethylpropylguanidine, possesses a single chiral center, giving rise to two non-superimposable mirror-image isomers: the (+) and (-) enantiomers.[1] Early preclinical studies revealed that the vasodilatory and antihypertensive effects of racemic this compound are not equally distributed between these enantiomers.[1][2] The (-) enantiomer is significantly more potent in its channel-opening activity and subsequent physiological effects compared to the (+) enantiomer.[1][2][3] This stereoselectivity highlights a fundamental principle in pharmacology: the three-dimensional structure of a drug molecule is paramount to its interaction with biological targets. For researchers in drug development, understanding and characterizing the distinct properties of each enantiomer is not merely an academic exercise but a crucial step in optimizing therapeutic efficacy and minimizing potential off-target effects.

Stereoselective Pharmacodynamics: Unraveling the Enantiomeric Difference

The primary mechanism of action for this compound is the opening of ATP-sensitive potassium (KATP) channels.[4][5][6] These channels are complex proteins composed of a pore-forming subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit.[7] this compound and its analogs primarily interact with the SUR subunit.[7]

Differential Affinity for the KATP Channel

Preclinical evidence consistently demonstrates that the (-) enantiomer of this compound is the more potent activator of KATP channels. In vitro studies on isolated vascular smooth muscle preparations, such as rat aorta and portal vein, have shown that (-)-pinacidil is approximately 20 times more potent than (+)-pinacidil in producing relaxation.[2] This difference in potency is attributed to a higher affinity of the (-) enantiomer for its binding site on the SUR subunit of the KATP channel.

Functional Consequences of Stereoselective Binding

The differential binding affinity translates directly to distinct functional outcomes. The opening of KATP channels by this compound leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane.[1][2] This hyperpolarization makes it more difficult for voltage-gated calcium channels to open in response to depolarizing stimuli, thereby reducing the influx of calcium and leading to smooth muscle relaxation and vasodilation.[1] Electrophysiological studies, such as those using intracellular microelectrodes, have confirmed that (-)-pinacidil is more effective at hyperpolarizing vascular smooth muscle cells than (+)-pinacidil.[3]

The following diagram illustrates the proposed signaling pathway for this compound-induced vasodilation:

Caption: Signaling pathway of (-)-Pinacidil leading to vasodilation.

Pharmacokinetic Profile: A Stereoselective Journey in the Body

The disposition and metabolism of this compound also exhibit stereoselectivity. Studies in rats have shown that after administration of racemic this compound, the plasma concentrations of the two enantiomers can differ over time.[8]

Metabolism and Excretion

The primary metabolite of this compound is its pyridine-N-oxide.[1][8] The N-oxidation process in the liver has been shown to be stereoselective, with a preference for the N-oxidation of the (-)-enantiomer in male rats.[8] This leads to different enantiomeric ratios of both the parent drug and its metabolite in plasma and urine.[8] Such stereoselective metabolism is a critical consideration in preclinical toxicology and dose-response studies, as the exposure to each enantiomer can vary significantly.

| Parameter | (+)-Pinacidil | (-)-Pinacidil | Reference |

| Potency (Vasorelaxation) | Lower | Higher (~20x) | [2] |

| Metabolism (N-oxidation in male rats) | Slower | Faster | [8] |

| Primary Metabolite | This compound-pyridine-N-oxide | This compound-pyridine-N-oxide | [1][8] |

Table 1: Comparative preclinical properties of this compound enantiomers.

Key Preclinical Experimental Workflows

To thoroughly investigate the preclinical profile of this compound enantiomers, a series of well-defined in vitro and in vivo experiments are essential.

In Vitro Assessment of Vasorelaxant Activity

A fundamental experiment to determine the potency of this compound enantiomers is the in vitro assessment of their vasorelaxant effects on isolated arterial rings.

Experimental Protocol: Isometric Tension Studies in Isolated Aortic Rings

-

Tissue Preparation: Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution. The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

-

Mounting: Aortic rings are mounted between two stainless steel hooks in organ baths containing K-H solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2g. Following equilibration, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor, such as norepinephrine (1 µM).

-

Cumulative Concentration-Response Curves: Once a stable contraction is achieved, cumulative concentrations of (+)-pinacidil or (-)-pinacidil are added to the organ bath. The resulting relaxation is recorded isometrically.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by norepinephrine. The EC50 values (the concentration of the drug that produces 50% of the maximal response) for each enantiomer are calculated and compared.

The following diagram outlines this experimental workflow:

Caption: Workflow for in vitro vasorelaxation assay.

In Vivo Assessment of Antihypertensive Activity

To translate the in vitro findings to a physiological system, the antihypertensive effects of the this compound enantiomers are evaluated in animal models of hypertension, such as the spontaneously hypertensive rat (SHR).

Experimental Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)

-

Animal Model: Adult male SHRs are used.

-

Blood Pressure Monitoring: Blood pressure can be measured directly via an indwelling arterial catheter connected to a pressure transducer or indirectly using a tail-cuff system.

-

Drug Administration: The this compound enantiomers are administered orally (p.o.) or intravenously (i.v.) at various doses. A vehicle control group is also included.

-

Data Collection: Blood pressure and heart rate are monitored continuously or at regular intervals before and after drug administration for several hours.

-

Data Analysis: The change in mean arterial pressure (MAP) from baseline is calculated for each dose and enantiomer. Dose-response curves are constructed to compare the antihypertensive potency.

Synthesis and Resolution of this compound Enantiomers